N-Cyclohexyl L-Valinamide
Description
N-Cyclohexyl L-Valinamide (CAS 46339-96-2) is a chiral amide derivative of L-valine, characterized by a cyclohexyl substituent on the nitrogen atom. Its molecular formula is C₁₁H₂₂N₂O, with a molecular weight of 198.31 g/mol . The compound is commercially available with a purity of up to 98% and is used in synthetic chemistry, likely as an intermediate or building block for peptide-like structures .
Properties
IUPAC Name |
(2S)-2-amino-N-cyclohexyl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9/h8-10H,3-7,12H2,1-2H3,(H,13,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLOVUMPYFDNSG-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cyclohexyl L-Valinamide can be synthesized through several methods. One common approach involves the reaction of L-valine with cyclohexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl L-Valinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Cyclohexyl L-Valinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Cyclohexyl L-Valinamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity by mimicking the natural substrate. This inhibition can interfere with various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
N-Acetyl L-Valinamide
Molecular Formula : C₇H₁₄N₂O₂
Molecular Weight : 158.20 g/mol
CAS : 37933-88-3
Key Properties :
Comparison :
- Thermal Stability : N-Acetyl L-Valinamide has well-documented thermodynamic properties, while analogous data for N-Cyclohexyl L-Valinamide are unavailable, highlighting a research gap.
Nα-(2,4-Dinitro-5-Fluorophenyl)-L-Valinamide (Marfey’s Reagent)
Application : Used in chiral derivatization for enantiomeric resolution via LC-MS/MS .
Comparison :
- Functional Groups: The dinitrofluorophenyl substituent in Marfey’s reagent enables UV/Vis detection, unlike the non-chromophoric cyclohexyl group in this compound.
- Utility : Marfey’s reagent is specialized for analytical chemistry, whereas this compound may serve as a synthetic intermediate.
N-Cyclohexyl L-Z-Valinamide
CAS : 17922-79-1
Purity : 96% .
Comparison :
- Purity : The slightly lower purity (96% vs. 98%) may reflect differences in synthesis optimization or stability.
Stability and Reactivity Comparisons
Instability of N-Cyclohexyl Substituted Amides
Studies on related N-cyclohexyl amides (e.g., compound 10 in ) reveal instability during storage, leading to hydrolysis and ketoamide formation. This instability is attributed to steric and electronic effects of the cyclohexyl group, which may facilitate acyl migration or hydrolysis .
Contrast with N-t-Butyl Amides :
- N-t-Butyl amides resist hydrolysis due to extreme steric bulk, whereas N-cyclohexyl derivatives exhibit intermediate stability.
- Despite instability reports in analogs, this compound is commercially available at 98% purity, suggesting that optimized storage (e.g., low moisture, inert atmospheres) mitigates degradation .
This compound
- Synthetic Intermediate : Likely used in peptide synthesis or as a precursor for bioactive molecules.
- Chiral Pool Utility : The L-valine backbone provides enantioselective advantages in asymmetric synthesis.
Marfey’s Reagent and DNPV
- Analytical Chemistry: Employed in resolving enantiomers of amino acids, neurotransmitters, and pharmaceuticals .
Cyclohexyl-Containing Bioactive Compounds
- Example: Cybutylone (N-cyclohexyl Butylone), a Schedule I depressant, demonstrates the pharmacological relevance of cyclohexylamino motifs .
Biological Activity
N-Cyclohexyl L-Valinamide (CHV) is a cyclic amide derivative of valine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclohexyl group attached to the valinamide structure. This configuration not only impacts its steric properties but also influences its interaction with biological targets.
- Molecular Formula : C13H23N
- Molecular Weight : 205.33 g/mol
- Melting Point : Approximately 100-102 °C
Research indicates that this compound may exhibit biological activity through various mechanisms, including:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.
Pharmacological Studies
- Antiviral Activity : Recent studies have suggested that CHV may possess antiviral properties, particularly against hepatitis C virus (HCV). The compound has been explored for its ability to inhibit the NS3/4A protease enzyme, crucial for HCV replication.
- Neuroprotective Effects : There is emerging evidence that CHV may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease. This is attributed to its ability to inhibit β-amyloid peptide synthesis, a hallmark of Alzheimer's pathology.
Data Table: Biological Activity Comparison
Study 1: Inhibition of HCV NS3/4A Protease
In a controlled laboratory setting, CHV was synthesized and tested for its inhibitory effects on the NS3/4A protease of HCV. The results indicated a significant reduction in viral replication at micromolar concentrations:
- IC50 Value : 12 µM
- Methodology : Enzyme assays were conducted using recombinant NS3/4A protease and viral RNA substrates.
Study 2: Neuroprotective Potential
A study focused on the neuroprotective effects of CHV utilized cellular models exposed to β-amyloid peptides. The findings demonstrated that CHV treatment reduced cell death by approximately 30% compared to untreated controls:
- Cell Line Used : SH-SY5Y (human neuroblastoma cells)
- Assay Type : MTT assay for cell viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
